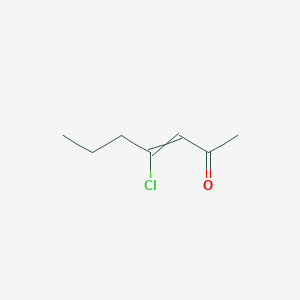

4-Chlorohept-3-en-2-one

Description

Structure

3D Structure

Properties

CAS No. |

54813-94-4 |

|---|---|

Molecular Formula |

C7H11ClO |

Molecular Weight |

146.61 g/mol |

IUPAC Name |

4-chlorohept-3-en-2-one |

InChI |

InChI=1S/C7H11ClO/c1-3-4-7(8)5-6(2)9/h5H,3-4H2,1-2H3 |

InChI Key |

BLSIGVBVTZPWRH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=CC(=O)C)Cl |

Origin of Product |

United States |

Systematic Nomenclature and Advanced Stereochemical Analysis of 4 Chlorohept 3 En 2 One

IUPAC Naming Conventions for Enone Systems

The systematic name "4-chlorohept-3-en-2-one" is derived following the International Union of Pure and Applied Chemistry (IUPAC) rules for organic nomenclature. The process involves identifying the principal functional group, the parent carbon chain, and any substituents.

Principal Functional Group: In a molecule containing both an alkene (-en) and a ketone (-one), the ketone is assigned higher priority. Therefore, the compound is named as a ketone, and its suffix is "-one".

Parent Chain: The longest continuous carbon chain that contains the principal functional group (the ketone carbonyl) and the double bond is selected. In this case, the chain is seven carbons long, giving the root name "hept".

Numbering: The chain is numbered from the end that gives the ketone carbonyl the lowest possible locant (position number). This assigns the carbonyl carbon as C2.

Locating Unsaturation and Substituents: With the numbering established, the double bond is located between C3 and C4, designated as "-3-en-". The chlorine atom is attached to C4, designated as the prefix "4-chloro-".

Assembling these components yields the systematic name This compound . The stereochemistry, which is discussed in the following sections, is specified with a prefix.

| Component | Identification | IUPAC Rule Application |

|---|---|---|

| Parent Chain | 7 carbons | hept- |

| Principal Functional Group | Ketone (C=O) | -one (at position 2) |

| Secondary Functional Group | Alkene (C=C) | -en- (at position 3) |

| Substituent | Chlorine (Cl) | chloro- (at position 4) |

| Assembled Name (unspecified stereochemistry) | This compound |

Geometric Isomerism (E/Z) in this compound

The presence of the C3=C4 double bond introduces restricted rotation, leading to the possibility of geometric isomerism. For such isomerism to exist, each carbon atom of the double bond must be attached to two different groups. In this compound:

Carbon-3 (C3) is attached to a hydrogen atom and an acetyl group (-COCH₃).

Carbon-4 (C4) is attached to a chlorine atom and a propyl group (-CH₂CH₂CH₃).

Since both C3 and C4 bear two distinct substituents, the compound exists as two distinct geometric isomers, designated as (E) and (Z).

To assign the (E) or (Z) configuration, the Cahn-Ingold-Prelog (CIP) sequence rules are used to assign priorities to the substituents on each carbon of the double bond. Priority is determined by the atomic number of the atom directly attached to the double-bond carbon.

Priority Assignment at Carbon-3 (C3):

Substituent 1: Acetyl group (-COCH₃). The atom directly attached to C3 is a carbon (atomic number 6).

Substituent 2: Hydrogen atom (-H). The atom directly attached to C3 is hydrogen (atomic number 1).

Priority Assignment at Carbon-4 (C4):

Substituent 1: Chlorine atom (-Cl). The atom directly attached to C4 is chlorine (atomic number 17).

Substituent 2: Propyl group (-CH₂CH₂CH₃). The atom directly attached to C4 is a carbon (atomic number 6).

| Double Bond Carbon | Substituent | Atom Attached (Atomic Number) | Priority |

|---|---|---|---|

| C3 | -COCH₃ (Acetyl) | Carbon (6) | High (1) |

| -H (Hydrogen) | Hydrogen (1) | Low (2) | |

| C4 | -Cl (Chloro) | Chlorine (17) | High (1) |

| -CH₂CH₂CH₃ (Propyl) | Carbon (6) | Low (2) |

Based on the CIP priorities, the two geometric isomers are designated as follows:

(Z)-Isomer: The descriptor 'Z' (from the German zusammen, meaning "together") is used when the two highest-priority groups (the acetyl group on C3 and the chlorine atom on C4) are on the same side of the double bond axis. The full systematic name is (Z)-4-chlorohept-3-en-2-one .

(E)-Isomer: The descriptor 'E' (from the German entgegen, meaning "opposite") is used when the two highest-priority groups are on opposite sides of the double bond axis. The full systematic name is (E)-4-chlorohept-3-en-2-one .

These two isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other. They possess different physical properties and may exhibit different chemical reactivity.

| Isomer | Full Systematic Name | Geometric Description |

|---|---|---|

| (E)-Isomer | (E)-4-Chlorohept-3-en-2-one | The high-priority groups (-COCH₃ and -Cl) are on opposite sides of the C=C bond. |

| (Z)-Isomer | (Z)-4-Chlorohept-3-en-2-one | The high-priority groups (-COCH₃ and -Cl) are on the same side of the C=C bond. |

Conformational Analysis of the Enone Moiety

Beyond geometric isomerism, the enone system in this compound exhibits conformational isomerism due to rotation around the C2-C3 single bond. This bond connects the sp²-hybridized carbonyl carbon (C2) and the sp²-hybridized alkene carbon (C3). The planarity of the conjugated system is energetically favorable, leading to two primary, low-energy planar conformations: s-cis and s-trans.

s-trans (anti-periplanar): In this conformation, the C=O double bond (of the ketone) and the C=C double bond (of the alkene) are oriented on opposite sides of the intervening C2-C3 single bond. The dihedral angle between them is approximately 180°. This conformation is generally more stable as it minimizes steric hindrance between the carbonyl oxygen and the substituents on the C=C bond (in this case, the hydrogen on C3 and the chloro/propyl groups on C4).

s-cis (syn-periplanar): In this conformation, the C=O and C=C double bonds are on the same side of the C2-C3 single bond, with a dihedral angle of approximately 0°. This arrangement typically leads to greater steric repulsion and dipole-dipole repulsion between the two π-systems, making it less stable than the s-trans conformer.

For this compound, the s-trans conformer is expected to be the dominant species in solution due to the significant steric bulk of the propyl group on C4 and the methyl group on C1. The s-trans arrangement places these groups far from each other, minimizing unfavorable steric interactions that would be pronounced in the s-cis state.

| Conformer | Dihedral Angle (O=C2-C3=C4) | Description | Relative Stability | Primary Influencing Factor |

|---|---|---|---|---|

| s-trans | ~180° | The C=O and C=C bonds are on opposite sides of the C2-C3 single bond. | More stable (lower energy) | Minimized steric repulsion between the carbonyl oxygen and C4 substituents. |

| s-cis | ~0° | The C=O and C=C bonds are on the same side of the C2-C3 single bond. | Less stable (higher energy) | Increased steric hindrance and potential dipole-dipole repulsion. |

Advanced Synthetic Methodologies for 4 Chlorohept 3 En 2 One and Congeneric Compounds

Synthesis via Halogenated Precursors and Elimination Reactions

The use of halogenated starting materials provides a direct and effective route to halogenated enones through controlled elimination reactions. These methods rely on the strategic placement of halogen atoms to facilitate the formation of the desired carbon-carbon double bond.

Dehydrohalogenation Routes

Dehydrohalogenation is a fundamental elimination reaction in organic synthesis that involves the removal of a hydrogen and a halogen atom from adjacent carbons to form an alkene. unacademy.com For the synthesis of β-chloro-α,β-unsaturated ketones, this often involves the reaction of β-diketones with specific halogenating agents. A common method involves treating a β-diketone with triphenylphosphine (B44618) dihalides in the presence of a base like triethylamine. researchgate.net For instance, the conversion of various β-diketones to their corresponding β-chloro-α,β-unsaturated ketones can be efficiently achieved using phenyl dichlorophosphate (B8581778) as an activating agent with lithium hydride serving as the base. researchgate.net

Another approach is the dehydrohalogenation of geminal dihalides, which can be prepared from ketones. Treating a ketone with phosphorus pentachloride can yield a geminal dihalide, which then undergoes double dehydrohalogenation to form an alkyne. unacademy.com A related strategy can be adapted to produce chloroenones from suitable precursors.

Table 1: Synthesis of β-Halo-α,β-Unsaturated Ketones from β-Diketones This table illustrates a general method applicable to the synthesis of congeneric compounds.

| Starting β-Diketone | Halogenating Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 1,3-Cyclohexanedione | PPh₃Cl₂ / Et₃N | 3-Chloro-2-cyclohexen-1-one | 85% | researchgate.net |

| 1,3-Cyclopentanedione | PPh₃Cl₂ / Et₃N | 3-Chloro-2-cyclopenten-1-one | 82% | researchgate.net |

| Acetylacetone | PPh₃Cl₂ / Et₃N | 4-Chloro-3-penten-2-one | 75% | researchgate.net |

Intermediacy of Chlorinated Alkanes or Alkenes

Chlorinated alkanes and alkenes serve as crucial intermediates in several synthetic pathways to enones. One powerful method is the chloroacylation of terminal alkenes. A recently developed strategy utilizes cooperative nickel/photoredox catalysis to convert unactivated alkenes into α-branched enones via regioselective chloroacylation with acyl chlorides. nih.govresearchgate.net This process involves the in situ generation of chlorine radicals directly from the acyl chloride precursor, which then add to the alkene. nih.gov Subsequent elimination of hydrogen chloride (HCl) furnishes the α,β-unsaturated ketone. nih.govresearchgate.net This approach provides access to enone isomers that are not achievable through conventional acylation methods. nih.gov

The reduction of α-halo ketones, which are readily prepared via ketone halogenation, can generate reactive enolates. wikipedia.org While this is often used for dehalogenation, manipulating the reaction conditions and intermediates can lead to the formation of unsaturated systems. wikipedia.orgtandfonline.com The chlorination of α,β-unsaturated ketones themselves can also lead to dichlorinated intermediates, which upon selective dehydrohalogenation, can yield the desired product. For example, chlorination of methyl vinyl ketone in methanol (B129727) can produce a mixture of dichlorides and methoxy (B1213986) chlorides. rsc.org

Carbon-Carbon Bond Forming Reactions in Enone Construction

The construction of the carbon backbone of enones is a critical aspect of their synthesis, often accomplished through reactions that form new carbon-carbon bonds. These methods offer versatility in introducing various substituents and building complex molecular frameworks. fiveable.mechalmers.senih.govwikipedia.org

Reactions Involving 1,3-Dicarbonyl Compounds and Enone Synthons

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation. ic.ac.uk The reaction of 1,3-dicarbonyl compounds with enones, often catalyzed by a Lewis acid such as iron(III) chloride hexahydrate, proceeds with high efficiency and chemoselectivity under mild, neutral conditions. rsc.orgrsc.org This method is often superior to classic base-catalyzed Michael reactions, which can be plagued by side reactions like aldol (B89426) cyclizations. rsc.org

Palladium-catalyzed asymmetric Michael reactions provide another sophisticated route. Chiral palladium enolates can be generated from 1,3-dicarbonyl compounds, which then react with enones to yield Michael adducts with excellent enantioselectivity (up to 99% ee). acs.org Furthermore, indium-catalyzed addition of 1,3-dicarbonyl compounds to terminal alkynes offers a highly efficient, regioselective, and atom-economical route to 2-alkenyl-1,3-dicarbonyl compounds, which are valuable precursors to enones. acs.org

Table 2: Iron(III)-Catalyzed Michael Addition of 1,3-Dicarbonyls to Enones This table demonstrates a general reaction; specific application to chloro-enone synthesis would require halogenated substrates.

| 1,3-Dicarbonyl Compound | Enone | Catalyst | Product Yield | Reference |

|---|---|---|---|---|

| Acetylacetone | Methyl vinyl ketone | FeCl₃·6H₂O | 95% | rsc.org |

| Ethyl acetoacetate | Methyl vinyl ketone | FeCl₃·6H₂O | 92% | rsc.org |

| 1,3-Cyclohexanedione | Methyl vinyl ketone | FeCl₃·6H₂O | 98% | rsc.org |

Organometallic Reagent Mediated Syntheses (e.g., Grignard Chemistry)

Organometallic reagents, particularly Grignard reagents (organomagnesium halides), are powerful tools for forming C-C bonds in enone synthesis. mmcmodinagar.ac.in Copper-catalyzed conjugate addition (1,4-addition) of Grignard reagents to α,β-unsaturated ketones is a widely used method. oup.compnas.org This reaction allows for the introduction of a wide variety of alkyl and aryl groups at the β-position of the enone. The resulting magnesium enolate intermediate can be trapped with various electrophiles, enabling further functionalization in a one-pot process. acs.orgbeilstein-journals.org

For the synthesis of a molecule like 4-chlorohept-3-en-2-one, a potential route could involve the reaction of a Grignard reagent, such as propylmagnesium bromide, with a precursor like 4-chloro-3-oxobut-1-en-2-yl acetate (B1210297) or a similar activated species. A Barbier-type Grignard reaction, where the Grignard reagent is generated in situ, has been successfully employed in the continuous manufacturing of enone intermediates for pharmaceuticals, highlighting its industrial applicability. mit.eduacs.org

Alkylation and Acylation Strategies

Alkylation and acylation reactions are key strategies for modifying carbonyl compounds to build the desired enone structure. The alkylation of enone dienolates can be challenging due to competing reaction sites (α vs. γ positions). ic.ac.uk However, copper-catalyzed γ-alkylation of enones has been developed, allowing for regiocontrolled C-C bond formation at the γ-position with excellent stereoselectivity. acs.org This is particularly useful for synthesizing 1,6-dicarbonyl compounds from simple enones and α-halo compounds. acs.org

Acylation reactions provide a direct method for introducing the keto group. For instance, the reaction of 1,3-dicarbonyl compounds with acid chlorides can yield acylated products. organic-chemistry.org A novel method for synthesizing α-branched enones involves the chloroacylation of unactivated alkenes, as previously mentioned. nih.govresearchgate.net Additionally, the 1,4-addition of acyl groups to conjugated enones can be achieved using acyl-nickel complexes, providing another route to functionalized ketone products. acs.org

Multicomponent and One-Pot Synthetic Protocols for Enones

The development of one-pot and multicomponent reactions is driven by the principles of green chemistry, aiming to increase efficiency, reduce waste, and simplify synthetic procedures by combining multiple reaction steps in a single flask without isolating intermediates. Several such protocols are applicable to the synthesis of α-haloenones.

A prominent one-pot strategy involves the tandem reaction of propargyl alcohols. Gold(III) catalysts, for instance, can facilitate a Meyer-Schuster rearrangement of a propargyl alcohol, which is then followed by an in-situ halogenation of the resulting allene (B1206475) intermediate to furnish the α-haloenone. d-nb.info For the synthesis of this compound, this would hypothetically begin with hept-3-yn-2-ol. The use of a stable pyridyltriazole gold(III) complex has proven effective for this transformation, successfully yielding challenging α-chloroenones with good yields. d-nb.info

Another powerful one-pot approach is based on the Wittig reaction and its variants. A stereoselective single-flask procedure has been developed for producing Z-configured α-chloro-α,β-unsaturated esters, which can be conceptually adapted for ketones. arabjchem.orgresearchgate.net This method employs the treatment of a phosphorane with a chlorinating agent like N-chlorosuccinimide (NCS), followed by the in-situ oxidation of an alcohol to an aldehyde, which is then trapped by the chlorinated Wittig reagent. arabjchem.orgresearchgate.net While many examples involve the oxidation of primary alcohols to aldehydes, the principle can be extended. For instance, the reaction of propanal with a chloro-substituted phosphorane derived from 2-oxobutyl-triphenylphosphonium would be a plausible, though less documented, route.

The table below summarizes key one-pot methodologies applicable for the synthesis of α-haloenones.

| Methodology | Starting Materials | Key Reagents | Typical Product | Reference |

| Gold-Catalyzed Halogenation/Rearrangement | Propargyl Alcohols | Gold(III) Catalyst, N-Chlorosuccinimide (NCS) | α-Chloroenones | d-nb.info |

| Tandem Chlorination/Oxidation/Wittig | Alcohols, Phosphoranes | N-Chlorosuccinimide (NCS), Oxidant (e.g., MnO₂, DMSO/SO₃·Py) | (Z)-α-Chloro-α,β-unsaturated esters | arabjchem.orgresearchgate.netresearchgate.net |

| Aza-Michael/Amination Cascade | α,β-Unsaturated Ketones, Amines | N-Chlorosuccinimide (NCS) | Imidazolines, Halo-amines | rsc.org |

Stereoselective and Regioselective Synthetic Approaches

Achieving control over the geometry of the double bond (E/Z isomerism) and the position of the substituents (regioselectivity) is critical in synthesis. For a molecule like this compound, regioselectivity dictates the placement of the chlorine atom at the C4 position, while stereoselectivity determines the orientation of the propyl and acetyl groups across the C3-C4 double bond.

Regioselective synthesis is often achieved by the careful choice of starting materials and catalysts. For example, the reaction of hept-3-yn-2-one (B1619330) with a chlorine source would need to selectively add the chlorine to the C4 position. Gold-catalyzed methods starting from propargyl acetates have been shown to be highly regioselective, yielding E-α-haloenones. thieme-connect.com

The geometric configuration of the double bond in enones significantly influences their reactivity and the stereochemistry of subsequent transformations. Consequently, methods that allow for the selective synthesis of either the E or Z isomer are of high value.

The Horner-Wadsworth-Emmons reaction is a classic method that often favors the formation of E-isomers. google.com A modification of this, the Still-Gennari reaction, which uses phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), can be employed to selectively produce Z-enones. researchgate.net

Wittig-type reactions have also been refined to achieve high stereoselectivity. A one-pot tandem chlorination-oxidation-Wittig sequence has been reported to produce (Z)-α-chloro-α,β-unsaturated esters with high selectivity. arabjchem.orgresearchgate.net The Z/E ratio in these reactions is typically determined by ¹H NMR spectroscopy, where the vinyl proton of the Z-isomer generally appears at a lower field than that of the E-isomer. researchgate.net

Catalytic isomerization offers another route to control stereochemistry. Weak bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to effectively and stereoselectively isomerize certain propargylic alcohols to E-enones under mild conditions. thieme-connect.com Furthermore, transition metal catalysts, including rhodium complexes, can isomerize mixtures of Z- and E-alkenes to favor the thermodynamically more stable E-isomer, often with high selectivity. thieme-connect.com Photocatalysis also provides a modern tool for E→Z isomerization, where the choice of photocatalyst can control the process through either energy or electron transfer mechanisms. ua.es

The following table outlines methods for controlling E/Z isomerism in enone synthesis.

| Method | Key Reagents/Conditions | Predominant Isomer | Reference |

| Still-Gennari Reaction | Bis(trifluoroethyl)phosphonate, KHMDS, 18-crown-6 | Z | researchgate.net |

| One-Pot Wittig Sequence | NCS, MnO₂, (Carboethoxymethylene)triphenylphosphorane | Z | arabjchem.orgresearchgate.net |

| Gold-Catalyzed Rearrangement | Gold(I) or Gold(III) catalysts, Propargyl acetates/alcohols | E | d-nb.infothieme-connect.com |

| Base-Catalyzed Isomerization | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | E | thieme-connect.com |

| Rhodium-Catalyzed Isomerization | Rhodium complex | E | thieme-connect.com |

While this compound is an achiral molecule, its derivatives can contain stereocenters, making enantioselective and diastereoselective synthesis relevant for producing chiral analogues. Enones are excellent substrates for asymmetric catalysis, enabling the synthesis of optically active molecules.

Chiral catalysts, particularly those based on transition metals like rhodium and nickel, are frequently used to induce stereoselectivity. For instance, the rhodium-catalyzed enantioselective 1,4-addition of arylboronic acids to enones is a well-established method for creating chiral carbon centers. rsc.orgrsc.org This approach has been used to construct chiral seven-membered rings with excellent enantioselectivity. rsc.orgrsc.org

Nickel-catalyzed reactions have been developed for the enantioselective synthesis of chiral cyclopent-2-enones from alkynyl malonate esters. d-nb.infonih.gov These desymmetrizing arylative cyclizations are catalyzed by a chiral phosphinooxazoline/nickel complex and proceed with high enantioselectivity. d-nb.info

Furthermore, α-haloenones derived from chiral starting materials, such as carbohydrates, can undergo base-induced cascade reactions to form optically active furans and imidazoles with excellent regioselectivity and preservation of stereochemical integrity. acs.org Similarly, cyclic α-haloenones can serve as precursors for the synthesis of chiral aziridines. researchgate.net These examples demonstrate that the enone functional group is a powerful handle for directing asymmetric transformations, allowing access to a wide range of complex chiral structures.

The table below provides examples of stereoselective reactions involving enone systems.

| Reaction Type | Catalyst/System | Product Type | Stereocontrol | Reference |

| 1,4-Conjugate Addition | Rhodium / Chiral Ligand | Chiral Seven-Membered Rings | Enantioselective | rsc.orgrsc.org |

| Desymmetrizing Arylative Cyclization | Nickel / Chiral Phosphinooxazoline | Chiral Cyclopent-2-enones | Enantioselective | d-nb.infonih.gov |

| Annulation of Carbohydrate-Derived Enones | K₂CO₃ / DMSO | Chiral Furans and Imidazoles | Diastereoselective | acs.org |

| Aziridination | Sulfinamide Chiral Auxiliary | Chiral Aziridines | Diastereoselective | researchgate.net |

Mechanistic Investigations of 4 Chlorohept 3 En 2 One Reactivity

Electrophilic Additions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in 4-Chlorohept-3-en-2-one is electron-rich and susceptible to attack by electrophiles. The presence of the electron-withdrawing carbonyl group, however, deactivates the double bond towards electrophilic addition compared to a simple alkene. Despite this, reactions with strong electrophiles can proceed. For instance, the addition of halogens like chlorine or bromine would be expected to occur, leading to the formation of a dihalogenated ketone. The mechanism likely involves the formation of a cyclic halonium ion intermediate, which is subsequently opened by the halide ion. The regioselectivity of this addition would be influenced by the electronic effects of both the carbonyl group and the existing chlorine atom.

Alpha-halogenation can also occur at the carbon adjacent to the carbonyl group. This reaction typically proceeds through an enol or enolate intermediate and involves the electrophilic addition of the halogen to the electron-rich double bond of the enol. fiveable.me

Nucleophilic Additions to the Carbonyl and Enone System

The conjugated system of this compound offers two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon of the double bond (1,4-conjugate addition). wikipedia.orglibretexts.org The regioselectivity of the attack is dependent on the nature of the nucleophile. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, attacking the hard electrophilic center of the carbonyl carbon. rsc.org In contrast, softer nucleophiles, like amines and organocuprates, preferentially undergo 1,4-conjugate addition to the softer electrophilic β-carbon. pressbooks.publibretexts.org

The general mechanism for 1,4-conjugate addition involves the initial attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. wikipedia.org Subsequent protonation of this enolate, typically during workup, yields the final saturated ketone product. libretexts.org

Amines, being moderately soft nucleophiles, readily react with this compound via a 1,4-conjugate addition pathway. rsc.orgpressbooks.pub The reaction of an amine with the enone system would initially form a β-amino ketone. The mechanism involves the nucleophilic attack of the amine's lone pair on the β-carbon, generating a zwitterionic intermediate which then tautomerizes to the more stable enamine before protonation to the final product.

In cases where the amine has a second nucleophilic group, intramolecular cyclization can occur. For example, the reaction with a primary amine could be followed by an intramolecular condensation between the newly introduced amino group and the ketone carbonyl, leading to the formation of cyclic imines or other heterocyclic structures.

Hydrazine and its derivatives are potent dinucleophiles that can react with 1,3-dielectrophilic systems like α,β-unsaturated ketones to form five-membered heterocyclic rings, such as pyrazoles. youtube.combeilstein-journals.org The reaction of this compound with hydrazine is expected to proceed through a sequence of nucleophilic additions and a cyclization-dehydration step.

The initial step is likely the 1,4-addition of one of the hydrazine's nitrogen atoms to the β-carbon of the enone. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the carbonyl carbon. The resulting intermediate then undergoes dehydration to yield the aromatic pyrazole ring. The presence of the chloro substituent at the 4-position can influence the reactivity and potentially be eliminated during the aromatization step, depending on the reaction conditions. The classical Knorr pyrazole synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. youtube.com However, α,β-unsaturated ketones can serve as synthetic equivalents of 1,3-dicarbonyls in such cyclizations. beilstein-journals.org

| Reactant | Product Type | Reaction Conditions |

| Primary Amine | β-Amino Ketone | Standard organic solvents |

| Hydrazine | Pyrazole derivative | Typically in the presence of an acid or base catalyst |

| Substituted Hydrazines | Substituted Pyrazole | Varies depending on the substituent |

Pericyclic Reactions and Cycloadditions Involving the Enone

The enone moiety of this compound can participate in pericyclic reactions, most notably cycloadditions. As a dienophile, it can react with conjugated dienes in a [4+2] cycloaddition, or Diels-Alder reaction, to form six-membered rings. The stereochemistry and regiochemistry of this reaction are governed by the frontier molecular orbital interactions between the diene and the dienophile.

Furthermore, the double bond of the enone can participate in [3+2] cycloadditions with 1,3-dipoles such as azides or nitrones. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. The mechanism of these reactions can be either concerted or stepwise, potentially involving zwitterionic intermediates. researchgate.net

Rearrangement Pathways and Intermediate Formation

Under certain conditions, this compound can undergo molecular rearrangements. As an α-halo ketone derivative (considering the vinylogous position of the chlorine), it could potentially undergo a Favorskii-type rearrangement. The classical Favorskii rearrangement involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. wikipedia.orgnrochemistry.compurechemistry.org The mechanism is thought to proceed through the formation of a cyclopropanone intermediate, which is then opened by the nucleophilic base. mychemblog.comadichemistry.com For this compound, the enolate formation required for the initial cyclization step would occur at the α'-carbon (C5).

In several of the reaction pathways of this compound, the formation of zwitterionic intermediates is plausible. For instance, in nucleophilic additions of amines to the enone system, a zwitterion is formed transiently before proton transfer. Similarly, in certain [3+2] cycloaddition reactions, a stepwise mechanism involving a zwitterionic intermediate may be operative, especially when the reactants have significant differences in their electronic properties or when stabilized by polar solvents. researchgate.netmdpi.com The existence of such intermediates can have a profound impact on the stereochemical outcome of the reaction. While often transient and not directly observable, their presence can be inferred from kinetic studies and the nature of the products formed. nih.gov

| Reaction Type | Potential Intermediate | Key Features |

| Nucleophilic addition of amines | Zwitterion | Charge separation, transient existence |

| [3+2] Cycloaddition | Zwitterion or Diradical | Stepwise mechanism, loss of stereospecificity in some cases |

| Favorskii Rearrangement | Cyclopropanone | Ring strain, susceptible to nucleophilic ring-opening |

Enamine Formation and Subsequent Transformations

The reaction of this compound with secondary amines is a key transformation that can lead to the formation of enamines. This process is not a simple condensation reaction at the carbonyl group, but rather a more complex pathway involving the entire α,β-unsaturated system and the labile chlorine atom. While direct mechanistic studies on this compound are not extensively documented in the literature, the mechanism can be inferred from the well-established reactivity of analogous β-chlorovinyl ketones.

The initial step is the nucleophilic attack of the secondary amine on the carbonyl carbon of this compound. This is a standard reaction of ketones and leads to the formation of a tetrahedral intermediate, a carbinolamine. wikipedia.org This step is typically reversible and can be catalyzed by acid. masterorganicchemistry.com

Following the formation of the carbinolamine, the reaction can proceed through two main pathways. The first, a standard enamine formation, would involve the dehydration of the carbinolamine to form an iminium ion, followed by deprotonation at the α-carbon to yield the enamine. masterorganicchemistry.com However, the presence of the chlorine atom at the β-position introduces an alternative and often favored pathway: nucleophilic vinylic substitution.

In this pathway, the amine can also act as a nucleophile, attacking the β-carbon and displacing the chloride ion. This reaction is facilitated by the electron-withdrawing nature of the adjacent carbonyl group, which activates the double bond for nucleophilic attack. This substitution can occur either through an addition-elimination mechanism or a concerted SNV (nucleophilic vinylic substitution) mechanism. The resulting product would be a β-enaminone.

Subsequent transformations of the initially formed enamine or enaminone can lead to a variety of products. For instance, if a dienamine is formed from an α,β-unsaturated ketone, it can undergo further reactions such as alkylation. echemi.com

Solvent and Catalyst Effects on Reaction Outcomes and Mechanisms

The outcome and mechanism of the reaction between this compound and secondary amines are highly dependent on the reaction conditions, particularly the choice of solvent and catalyst. These factors can influence the rate of reaction, the regioselectivity of the nucleophilic attack, and the stability of the intermediates.

Solvent Effects:

The polarity and proticity of the solvent play a crucial role in the reaction. Polar protic solvents, such as alcohols, can solvate both the nucleophile (the amine) and the electrophile (the ketone), potentially slowing down the reaction by stabilizing the reactants. libretexts.org However, they can also facilitate the departure of the leaving group (chloride) in a nucleophilic vinylic substitution by stabilizing the resulting anion.

Polar aprotic solvents, like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are often good choices for nucleophilic substitution reactions as they can solvate cations well but are less effective at solvating anions, thus increasing the nucleophilicity of the amine. academie-sciences.fr Nonpolar solvents are generally less effective for these types of reactions involving charged intermediates.

The following table summarizes the general effects of different solvent types on the reaction of β-chlorovinyl ketones with amines:

| Solvent Type | Polarity | Proticity | General Effect on Reaction Rate | Plausible Mechanistic Influence |

| Alcohols (e.g., Ethanol, Methanol) | Polar | Protic | Can decrease rate by solvating the nucleophile, but may aid in leaving group departure. | Favors pathways with ionic intermediates. |

| Acetonitrile | Polar | Aprotic | Generally accelerates nucleophilic substitution. | Stabilizes transition states. |

| Tetrahydrofuran (THF) | Moderately Polar | Aprotic | Moderate reaction rates. | - |

| Dichloromethane (DCM) | Moderately Polar | Aprotic | Moderate reaction rates. | - |

| Toluene | Nonpolar | Aprotic | Slow reaction rates. | Less favorable for ionic mechanisms. |

Catalyst Effects:

Catalysts can significantly influence both the rate and the pathway of the reaction.

Acid Catalysis: The addition of a catalytic amount of a protic or Lewis acid can activate the carbonyl group of this compound towards nucleophilic attack by the amine. wikipedia.org This is a common strategy to promote the initial formation of the carbinolamine intermediate.

Base Catalysis: A base can deprotonate the secondary amine, increasing its nucleophilicity. In the context of β-chlorovinyl ketones, bases can also promote elimination reactions.

Organocatalysis: More recently, organocatalysts have been shown to be effective in promoting nucleophilic substitution reactions of β-chlorinated Michael acceptors. For example, 4-dimethylaminopyridine (DMAP) can catalyze these reactions by forming a vinylpyridinium intermediate, which is a highly reactive electrophile. chemrxiv.org

The table below outlines the expected effects of different catalysts on the reaction:

| Catalyst Type | General Effect | Mechanistic Implication |

| Protic Acids (e.g., p-TsOH) | Accelerates initial nucleophilic attack on the carbonyl. | Promotes carbinolamine and iminium ion formation. |

| Lewis Acids (e.g., TiCl4) | Activates the carbonyl group. | Can also act as a water scavenger, driving the equilibrium towards the enamine. |

| Tertiary Amines (e.g., Triethylamine) | Can act as a base to deprotonate the amine or as a nucleophilic catalyst. | Increases nucleophilicity of the amine; may facilitate elimination. |

| 4-Dimethylaminopyridine (DMAP) | Acts as a nucleophilic catalyst. | Forms a highly reactive vinylpyridinium intermediate, promoting nucleophilic vinylic substitution. chemrxiv.org |

Computational and Theoretical Studies on 4 Chlorohept 3 En 2 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure and stable conformations of molecules. DFT methods balance computational cost with accuracy, making them a popular choice for molecules of this size.

By solving approximations of the Schrödinger equation, DFT can map the electron density of 4-Chlorohept-3-en-2-one, revealing key aspects of its chemical nature. These calculations can identify the most stable three-dimensional arrangement of the atoms (the lowest energy conformation) by exploring the potential energy surface of the molecule. For this compound, this would involve analyzing the rotation around single bonds, such as the C4-C5 bond, and determining the preferred orientation of the propyl and acetyl groups relative to the chlorinated double bond.

Key outputs from these calculations include optimized molecular geometries, bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. The energy gap between the HOMO and LUMO, for instance, is an indicator of chemical stability and reactivity.

Below is an illustrative table of what DFT calculations at a common level of theory (e.g., B3LYP/6-31G*) might predict for the ground-state geometry of the E-isomer of this compound.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O | 1.22 |

| C=C | 1.35 |

| C-Cl | 1.75 |

| Bond Angles (°) ** | |

| C2-C3-C4 | 121.5 |

| C3-C4-C5 | 124.0 |

| C3-C4-Cl | 114.5 |

| Dihedral Angles (°) ** | |

| O=C2-C3=C4 | 180.0 (s-trans) |

| C3=C4-C5-C6 | 178.0 |

| Electronic Properties | |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.9 D |

Note: The data in this table is hypothetical and serves as a realistic example of results obtained from DFT calculations.

Reaction Pathway Analysis and Transition State Modeling

Theoretical chemistry allows for the exploration of potential chemical reactions involving this compound. By modeling the entire reaction coordinate, from reactants to products, researchers can identify the transition state—the highest energy point along the reaction pathway. The structure and energy of the transition state are crucial for understanding the reaction's kinetics and mechanism.

For instance, the susceptibility of the α,β-unsaturated ketone system in this compound to nucleophilic attack can be modeled. Computational methods can be used to simulate the approach of a nucleophile to either the carbonyl carbon (C2) or the β-carbon (C4). By calculating the energy profiles for these pathways, one can predict which type of addition (1,2-addition or 1,4-conjugate addition) is more favorable.

Transition state modeling involves locating the saddle point on the potential energy surface that corresponds to the transition state. Frequency calculations are then performed to confirm the transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The activation energy (the energy difference between the reactants and the transition state) can then be calculated, providing a quantitative measure of the reaction rate.

An illustrative reaction pathway analysis for the addition of a generic nucleophile (Nu⁻) to this compound is presented below.

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) |

| 1,2-Addition to C2 | 0.0 | +12.5 | -8.0 | 12.5 |

| 1,4-Addition to C4 | 0.0 | +9.8 | -15.2 | 9.8 |

Note: This data is illustrative, demonstrating how computational modeling can be used to compare the feasibility of different reaction mechanisms.

Prediction of Reactivity and Selectivity Profiles

The electronic properties derived from quantum chemical calculations can be used to predict the reactivity and selectivity of this compound. Various reactivity descriptors can be calculated from the electron density and molecular orbitals.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the oxygen atom of the carbonyl group. Regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack, such as the carbonyl carbon and the β-carbon.

Fukui Functions: These are used in conceptual DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density upon the addition or removal of an electron, one can predict which atoms are most likely to participate in a reaction.

Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken, NBO, or Hirshfeld population analysis) can also indicate reactive sites. For this compound, the carbonyl carbon would be expected to carry a significant positive charge, making it an electrophilic center.

These predictive tools can guide the synthesis of new compounds by forecasting the most likely outcomes of a reaction, thereby saving time and resources in the laboratory.

Spectroscopic Parameter Prediction via Computational Methods

Computational methods are highly effective at predicting various spectroscopic parameters, which can be invaluable for identifying and characterizing a molecule.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, key predicted vibrations would include the C=O stretch, the C=C stretch, and the C-Cl stretch. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding of each nucleus can be calculated, which is then used to predict the ¹H and ¹³C NMR chemical shifts. These predictions can aid in the assignment of experimental NMR spectra and help confirm the structure of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible range. This allows for the prediction of the λ(max) values, providing insight into the electronic structure of the conjugated system.

A table of predicted spectroscopic data for this compound is provided below as an illustration.

| Spectroscopic Technique | Parameter | Predicted Value |

| IR Spectroscopy | C=O stretching frequency | 1695 cm⁻¹ |

| C=C stretching frequency | 1620 cm⁻¹ | |

| C-Cl stretching frequency | 750 cm⁻¹ | |

| ¹³C NMR Spectroscopy | C2 (Carbonyl) chemical shift | 198 ppm |

| C3 chemical shift | 128 ppm | |

| C4 chemical shift | 145 ppm | |

| ¹H NMR Spectroscopy | H at C3 chemical shift | 6.1 ppm |

| H at C5 chemical shift | 2.4 ppm | |

| UV-Vis Spectroscopy | λ(max) | 235 nm |

Note: The data in this table is hypothetical and represents typical values that would be expected from computational prediction for a molecule with this structure.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chlorohept 3 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-chlorohept-3-en-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments. The olefinic proton at C3 would likely appear as a singlet in the downfield region due to the influence of the electron-withdrawing carbonyl group and the chlorine atom. The protons of the propyl group at C4 and the methyl group at C1 would exhibit characteristic multiplicities and chemical shifts.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon (C2) would be the most downfield signal. The olefinic carbons (C3 and C4) would resonate in the typical range for sp²-hybridized carbons, with their chemical shifts influenced by the chlorine substituent and conjugation. The aliphatic carbons of the propyl and methyl groups would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted data based on analogous compounds)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| H1 (CH₃) | 2.2 - 2.4 | Singlet | N/A |

| H3 | 6.3 - 6.6 | Singlet | N/A |

| H5 (CH₂) | 2.5 - 2.7 | Triplet | 7.0 - 8.0 |

| H6 (CH₂) | 1.6 - 1.8 | Sextet | 7.0 - 8.0 |

| H7 (CH₃) | 0.9 - 1.1 | Triplet | 7.0 - 8.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted data based on analogous compounds)

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (CH₃) | 25 - 30 |

| C2 (C=O) | 195 - 200 |

| C3 (=CH) | 125 - 130 |

| C4 (=C-Cl) | 140 - 145 |

| C5 (CH₂) | 35 - 40 |

| C6 (CH₂) | 20 - 25 |

| C7 (CH₃) | 13 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To confirm the assignments from one-dimensional NMR, two-dimensional techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling between adjacent protons. For this compound, cross-peaks would be expected between the protons on C5 and C6, and between the protons on C6 and C7, confirming the propyl group's connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbons. It would be used to definitively assign the proton signals to their corresponding carbon atoms.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by a strong absorption band for the conjugated carbonyl (C=O) group, typically found at a lower wavenumber than a saturated ketone due to conjugation. The carbon-carbon double bond (C=C) stretch would also be a key feature. The C-Cl stretch would likely appear in the fingerprint region.

Raman spectroscopy would also be useful for identifying the C=C and C=O bonds, as these are often strong Raman scatterers.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound (Predicted data based on analogous compounds)

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C=O (conjugated ketone) | 1670 - 1690 | 1670 - 1690 | Strong (IR), Medium (Raman) |

| C=C (conjugated alkene) | 1610 - 1630 | 1610 - 1630 | Medium (IR), Strong (Raman) |

| C-H (sp³ aliphatic) | 2850 - 3000 | 2850 - 3000 | Medium-Strong |

| C-Cl | 600 - 800 | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The nominal molecular weight of this compound is approximately 146.61 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be seen, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways for α,β-unsaturated ketones would be expected. This could include the loss of the methyl group (M-15), the acetyl group (M-43), and the chlorine atom (M-35). Alpha-cleavage and McLafferty rearrangement are also possible fragmentation mechanisms.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Predicted data based on analogous compounds)

| m/z Value | Predicted Fragment | Significance |

| 146/148 | [C₇H₁₁ClO]⁺ | Molecular ion (M⁺) with isotopic pattern |

| 131/133 | [C₆H₈ClO]⁺ | Loss of CH₃ |

| 111 | [C₇H₁₁O]⁺ | Loss of Cl |

| 103/105 | [C₅H₆ClO]⁺ | Loss of C₂H₅ (from propyl group) |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral)

This compound, as typically represented, does not possess a chiral center (an sp³ carbon with four different substituents). The double bond at the 3-position can lead to the existence of E/Z (geometric) isomers. However, the molecule does not have a stereocenter that would make it chiral in the classical sense. Therefore, it would not exhibit optical activity, and techniques like chiroptical spectroscopy, which are used to determine enantiomeric excess, would not be applicable.

Synthetic Utility and Transformational Chemistry of 4 Chlorohept 3 En 2 One

Application as a Building Block in Complex Molecule Synthesis

There is currently a lack of specific documented evidence in peer-reviewed literature demonstrating the application of 4-Chlorohept-3-en-2-one as a key building block in the total synthesis of complex natural products or other intricate molecular architectures. While its structure is suggestive of a Michael acceptor and a partner in cross-coupling reactions, specific examples of such applications leading to complex molecules are not available.

Derivatization to Access New Classes of Organic Compounds

Detailed studies focusing on the systematic derivatization of this compound to generate novel classes of organic compounds have not been found in the accessible scientific literature. The reactivity of the carbon-chlorine bond and the enone system provides theoretical pathways for modification, but specific research outcomes, reaction conditions, and characterization of new derivatives are not published.

Precursor for Heterocyclic Compounds

The synthesis of heterocyclic compounds often involves the use of bifunctional molecules like β-chloro-α,β-unsaturated ketones. These substrates can react with binucleophiles such as hydrazines, ureas, or amidines to form rings like pyrazoles, pyrimidines, and diazepines. However, a search of the chemical literature did not yield specific studies where this compound is explicitly used as the precursor for the synthesis of such heterocyclic systems. Therefore, no data on reaction yields or specific products can be presented.

A generalized reaction scheme for the formation of pyrazoles from β-chloro-α,β-unsaturated ketones is shown below, but it is important to note that this is a general transformation and not a reported reaction of this compound.

Table 1: Hypothetical Reaction Scheme for Heterocycle Synthesis

| Reactant A | Reactant B | Potential Product Class | Note |

|---|---|---|---|

| This compound | Hydrazine | Pyrazole | This specific reaction is not documented in the literature. |

This table is illustrative of the potential reactivity of the general class of compounds and does not represent published research findings for this compound.

Role in Multi-Step Synthesis Schemes

An examination of the literature did not uncover any multi-step synthesis schemes where this compound serves as a documented intermediate or starting material for a target molecule. Its utility in longer synthetic sequences has not been a subject of published research, and as such, no specific schemes or research findings can be reported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.